N-{[2-(3,5-dichloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-3,5-diethoxybenzamide
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Overview
Description
3-[2-(3,5-DICHLORO-4-METHOXYPHENYL)-1,3-BENZOXAZOL-5-YL]-1-(3,5-DIETHOXYBENZOYL)THIOUREA is a complex organic compound that belongs to the class of benzoxazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(3,5-DICHLORO-4-METHOXYPHENYL)-1,3-BENZOXAZOL-5-YL]-1-(3,5-DIETHOXYBENZOYL)THIOUREA typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Benzoxazole Core: The benzoxazole core can be synthesized by the cyclization of 2-aminophenol with a suitable carboxylic acid derivative under acidic conditions.
Substitution Reactions:
Thiourea Formation: The final step involves the reaction of the benzoxazole derivative with 3,5-diethoxybenzoyl isothiocyanate to form the thiourea linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-[2-(3,5-DICHLORO-4-METHOXYPHENYL)-1,3-BENZOXAZOL-5-YL]-1-(3,5-DIETHOXYBENZOYL)THIOUREA can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to form amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the benzoxazole ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
3-[2-(3,5-DICHLORO-4-METHOXYPHENYL)-1,3-BENZOXAZOL-5-YL]-1-(3,5-DIETHOXYBENZOYL)THIOUREA has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Material Science: It can be used in the development of organic semiconductors and light-emitting diodes (LEDs).
Industrial Chemistry: The compound is explored for its use as a catalyst in various organic reactions.
Mechanism of Action
The mechanism of action of 3-[2-(3,5-DICHLORO-4-METHOXYPHENYL)-1,3-BENZOXAZOL-5-YL]-1-(3,5-DIETHOXYBENZOYL)THIOUREA involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in cellular processes.
Pathways: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
3,5-Dichloro-4-methoxyphenyl derivatives: These compounds share similar structural features and biological activities.
Benzoxazole derivatives: Compounds with the benzoxazole core exhibit diverse pharmacological properties.
Uniqueness
3-[2-(3,5-DICHLORO-4-METHOXYPHENYL)-1,3-BENZOXAZOL-5-YL]-1-(3,5-DIETHOXYBENZOYL)THIOUREA is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C26H23Cl2N3O5S |
---|---|
Molecular Weight |
560.4 g/mol |
IUPAC Name |
N-[[2-(3,5-dichloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]carbamothioyl]-3,5-diethoxybenzamide |
InChI |
InChI=1S/C26H23Cl2N3O5S/c1-4-34-17-8-14(9-18(13-17)35-5-2)24(32)31-26(37)29-16-6-7-22-21(12-16)30-25(36-22)15-10-19(27)23(33-3)20(28)11-15/h6-13H,4-5H2,1-3H3,(H2,29,31,32,37) |
InChI Key |
HQHWRQWSWWAXQA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=CC(=C1)C(=O)NC(=S)NC2=CC3=C(C=C2)OC(=N3)C4=CC(=C(C(=C4)Cl)OC)Cl)OCC |
Origin of Product |
United States |
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